molecular formula C10H13N5OS2 B5395160 1-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide

1-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide

Cat. No.: B5395160
M. Wt: 283.4 g/mol
InChI Key: FSPOGIVGOLRLRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide is a complex organic compound with the molecular formula C10H13N5OS2. It is characterized by the presence of a thiadiazole ring, a pyrazole ring, and an ethylsulfanyl group.

Preparation Methods

The synthesis of 1-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The synthetic route often begins with the formation of the thiadiazole ring, followed by the introduction of the ethylsulfanyl group. The pyrazole ring is then constructed, and the final step involves the formation of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1-Ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the carboxamide group, to form corresponding amines.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alkoxides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its thiadiazole and pyrazole rings. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

1-Ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

    1-ethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide: This compound differs by the presence of a methylsulfanyl group instead of an ethylsulfanyl group, which can affect its chemical reactivity and biological activity.

    1-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxylate:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-ethyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5OS2/c1-3-15-6-5-7(14-15)8(16)11-9-12-13-10(18-9)17-4-2/h5-6H,3-4H2,1-2H3,(H,11,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPOGIVGOLRLRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=NN=C(S2)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.